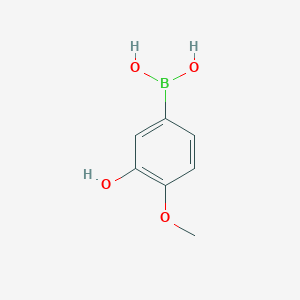

(3-Hydroxy-4-methoxyphenyl)boronic acid

Vue d'ensemble

Description

(3-Hydroxy-4-methoxyphenyl)boronic acid, also known as 3-hydroxy-4-methoxyphenylboronic acid (HMPAB), is an organic compound that has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. HMPAB is also used in the development of new materials, such as nanomaterials, and in the study of biochemical and physiological processes. In

Applications De Recherche Scientifique

Formation and Properties of Complexes

- Tetraarylpentaborates Formation : The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to cationic rhodium complexes with new tetraarylpentaborates. These complexes show distinct structural properties and undergo smooth hydrolysis (Nishihara, Nara, & Osakada, 2002).

Electrophilic Boronation

- Electrophilic Boronation of Benzyl Ketone : A compound formed from the reaction of 1-(4-methoxyphenyl)-2-phenylbutan-1-one with boron tribromide showcases the use of electrophilic boronation in creating new boron heterocycles (Arcus, Main, & Nicholson, 1993).

Photophysical Properties

- Study of Photophysical Properties : The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been studied, revealing insights into solvatochromism, quantum yield, and excited state properties in different solvents (Muddapur et al., 2016).

Fluorescence Quenching

- Fluorescence Quenching Analysis : The fluorescence quenching of boronic acid derivatives by aniline in alcohols was examined, providing valuable data for understanding the Stern–Volmer equation and its deviations (Geethanjali et al., 2015).

Holographic Analysis and Sensor Development

- Holographic Sensor for L-Lactate : The incorporation of 3-acrylamide phenyl boronic acid into a hydrogel demonstrated a responsive and reversible holographic sensor for L-lactate. This reveals potential in sensor development using boronic acids (Sartain, Yang, & Lowe, 2008).

Protective Group for Boronic Acids

- Development of Boronic Acid Protecting Group : A new protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), was developed, highlighting advances in boronic acid chemistry (Yan, Jin, & Wang, 2005).

Vibrational Spectroscopy Studies

- FT-IR and FT-Raman Spectroscopy : The title compound was studied using spectroscopic methods, giving insight into its molecular structure and vibrational properties (Patil, Hiremath, & Hiremath, 2018).

Carbohydrate Binding

- Diol and Carbohydrate Recognition : Research into boronic acids binding to diols indicates a role for appropriately functionalized electron-deficient boronic acids in carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Applications in Food Technology

- Fructose Reduction in Food Matrices : Boronic acids, including 3-methoxy-5-nitrophenyl boronic acid, showed potential for the specific reduction of fructose in food matrices (Pietsch & Richter, 2016).

Boronic Acid Catalysis

- Boronic Acid Catalysis : Boronic acids have been explored for their use as catalysts in various organic reactions, showcasing a broad application in catalysis (Hall, 2019).

Orientations Futures

The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The boronic acid’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .

Biochemical Pathways

Boronic acids, including this compound, play a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways for creating complex organic compounds .

Result of Action

The compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of complex organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxy-4-methoxyphenyl)boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Propriétés

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHDOOHKDJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621111 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

622864-48-6 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)